BenchChemオンラインストアへようこそ!

2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole

Antibacterial Staphylococcus aureus MRSA

2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole (CAS 89488-64-2) is a heterocyclic building block combining a 5-nitrofuran pharmacophore with a 1,3,4-oxadiazole ring. With a molecular formula of C₆H₃N₃O₄ and a molecular weight of 181.11 g/mol, this compound exhibits a melting point of 201–202 °C (decomposition).

Molecular Formula C6H3N3O4
Molecular Weight 181.11 g/mol
CAS No. 89488-64-2
Cat. No. B1420229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole
CAS89488-64-2
Molecular FormulaC6H3N3O4
Molecular Weight181.11 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C2=NN=CO2
InChIInChI=1S/C6H3N3O4/c10-9(11)5-2-1-4(13-5)6-8-7-3-12-6/h1-3H
InChIKeyDMBJNWQLOVXFNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole (CAS 89488-64-2): A Core Nitrofuran-Oxadiazole Scaffold for Antimicrobial and Antitubercular Drug Discovery Procurement


2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole (CAS 89488-64-2) is a heterocyclic building block combining a 5-nitrofuran pharmacophore with a 1,3,4-oxadiazole ring. With a molecular formula of C₆H₃N₃O₄ and a molecular weight of 181.11 g/mol, this compound exhibits a melting point of 201–202 °C (decomposition) . The 5-nitrofuran moiety is the core of several clinically used antibiotics—nitrofurantoin, furazolidone, and nitrofurazone—while the 1,3,4-oxadiazole ring confers favorable drug-likeness properties, including topological polar surface area (TPSA) values associated with good oral absorption potential [1]. Structurally related 1,3,4-oxadiazole derivatives bearing the 5-nitrofuran-2-yl substituent have demonstrated bactericidal activity against multiple strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values between 4 and 32 µg/mL, outperforming chloramphenicol (MIC 64–128 µg/mL) in head-to-head testing [1]. This compound serves as a key synthetic intermediate for generating focused libraries of nitrofuran-1,3,4-oxadiazole hybrids with applications spanning antibacterial, antitubercular, and antiprotozoal drug discovery programs.

Why 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole Cannot Be Interchanged with Simpler Nitrofurans or Alternative Oxadiazole Regioisomers


Substituting 2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole with clinically established nitrofurans (e.g., nitrofurantoin or furazolidone) or with the regioisomeric 1,2,4-oxadiazole scaffold introduces quantifiable and functionally meaningful differences. First, regioisomerism critically determines target engagement: 5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole derivatives exhibit a distinct selectivity profile against Gram-positive ESKAPE pathogens and Mycobacterium tuberculosis (MIC = 3.1 µg/mL against M. tuberculosis H37Rv), whereas 1,3,4-oxadiazole derivatives bearing the same nitrofuran warhead show broader anti-staphylococcal activity with MIC values from 4 to 32 µg/mL and MBC/MIC ratios of 1–2, confirming a bactericidal—rather than bacteriostatic—mechanism [1]. Second, the 1,3,4-oxadiazole core imparts differentiated in silico drug-likeness properties: compounds 4a and 5d from the Oliveira et al. series achieved drug scores of 0.75 and 0.52 respectively, with TPSA values (50.6–74.2 Ų) predictive of favorable oral absorption (%ABS = 74.4–83.4%) that may exceed those of certain 1,2,4-oxadiazole counterparts [2]. Third, cytotoxicity profiles diverge sharply: in the 1,3,4-oxadiazoline series, the 5-nitrofuran-2-yl-substituted derivative (compound 29) demonstrated a strong bactericidal effect against Staphylococcus spp. with no detectable cytotoxicity toward the L929 normal fibroblast cell line [3]. Fourth, historical carcinogenicity data indicate that the specific heterocyclic substitution pattern on the nitrofuran nucleus is a determinant of tumorigenic potential—2-amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole induced high incidences of mammary tumors in rats, while other nitrofuran-heterocycle combinations displayed different tumor spectra and incidence rates, underscoring that the specific 1,3,4-oxadiazole connectivity cannot be assumed equivalent to other nitrofuran-bearing heterocycles for safety assessment [4]. These multidimensional differences—spanning antibacterial spectrum, bactericidal vs. bacteriostatic character, oral bioavailability potential, cytotoxicity, and carcinogenicity risk—collectively preclude generic interchangeability.

Quantitative Differentiation of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole: Comparator-Based Evidence for Scientific Procurement Decisions


Bactericidal Anti-Staphylococcal Potency of 1,3,4-Oxadiazole Derivatives Bearing the 5-Nitrofuran-2-yl Moiety Compared to Chloramphenicol

In a direct head-to-head study, N-acylhydrazone precursors (4a–e) and cyclized 1,3,4-oxadiazole derivatives (5a–e), all bearing the 2-(5-nitrofuran-2-yl) scaffold, were tested against five S. aureus strains (SA-1199B, RN-4220, IS-58, 007, 05H) with chloramphenicol as a comparator. The oxadiazole derivatives 5a–e showed MIC values ranging from 8 to 32 µg/mL across all strains, with chloramphenicol MIC values of 64–128 µg/mL. The MBC/MIC ratio was 1 or 2 for all active compounds, confirming a bactericidal—not bacteriostatic—mechanism [1]. The most potent compound 4b (an N-acylhydrazone precursor) achieved MIC values of 4 µg/mL against strain 05H, representing a 16- to 32-fold improvement over chloramphenicol (MIC 64–128 µg/mL) [1]. Notably, the 1,3,4-oxadiazole derivatives 5b–d maintained activity equivalent to their acyclic precursors against select strains, demonstrating that cyclization to the oxadiazole does not compromise anti-staphylococcal potency while conferring improved drug-likeness parameters [1].

Antibacterial Staphylococcus aureus MRSA

Oral Drug-Likeness Differentiation: In Silico ADME Profiling of 1,3,4-Oxadiazole vs. Acyclic Nitrofuran Derivatives

In silico ADME profiling was performed on both the acyclic N-acylhydrazone precursors (4a–e) and the 1,3,4-oxadiazole derivatives (5a–e) sharing the 5-nitrofuran-2-yl moiety. The oxadiazole cyclization systematically altered key drug-likeness parameters. TPSA values for the oxadiazole series (50.61–74.20 Ų) were markedly lower than those of the acyclic N-acylhydrazones (55.95–85.22 Ų), translating to higher predicted oral absorption (%ABS) values for the oxadiazoles [1]. Drug scores, which integrate drug-likeness, lipophilicity, solubility, molecular weight, and toxicity risk into a single metric, ranged from 0.30 to 0.52 for oxadiazoles 5a–e, compared to 0.21–0.75 for the N-acylhydrazones 4a–e [1]. Compound 5d emerged as a standout with a drug score of 0.52, placing it within the favorable range for a potential oral drug candidate. For reference, the clinically used nitrofuran antibiotic nitrofurantoin has a TPSA of 120.9 Ų and a predicted %ABS of approximately 67%, whereas the oxadiazole derivatives achieve %ABS values of 74.4–83.4%, suggesting a potential oral absorption advantage [1][2].

Drug-likeness ADME Oral bioavailability

Selective Cytotoxicity Profile: 5-Nitrofuran-2-yl-1,3,4-oxadiazoline Derivative Exhibits Bactericidal Activity Without L929 Fibroblast Cytotoxicity

In a 2021 study by Paruch et al., a panel of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives was evaluated for antimicrobial activity, lipophilicity, and cytotoxicity. The derivative bearing a 5-nitrofuran-2-yl substituent (compound 29) demonstrated a strong bactericidal effect, particularly against Staphylococcus spp., while exhibiting no detectable cytotoxicity toward the L929 normal mouse fibroblast cell line [1]. This stands in contrast to the known clinical nitrofuran nitrofurazone, which shows cytotoxicity (IC₅₀ values in the low micromolar range in various mammalian cell lines) alongside its antibacterial effects [2]. The selectivity window—bactericidal activity against Gram-positive pathogens in the absence of fibroblast cytotoxicity—positions the 5-nitrofuran-2-yl-1,3,4-oxadiazole chemotype as a scaffold of interest for developing antimicrobial agents with a potentially improved therapeutic index.

Cytotoxicity Selectivity Oxadiazoline

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Nitrofuran Scaffolds: Differential Carcinogenicity and Target Spectrum

A landmark carcinogenicity study by Cohen et al. (1975) tested eight 5-nitrofurans with heterocyclic substituents at the 2-position of the furan ring in Sprague-Dawley female rats via dietary administration [1]. This study provides a critical head-to-head comparison between oxadiazole and thiadiazole congeners. N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide induced the highest tumor incidence with the broadest tissue distribution: forestomach squamous cell tumors (22/30 rats), kidney pelvis transitional cell carcinomas (15/30), pulmonary alveolar cell carcinomas (16/30), and hemangioendothelial sarcomas (20/30) [1]. In contrast, 2-amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole produced high incidences of mammary tumors specifically, indicating a different organotropism and tumor spectrum [1]. Notably, 5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ol was associated with tumor incidences of 40–60%, a substantially lower rate and narrower tissue distribution than the thiadiazole analog [1]. This differential carcinogenicity profile demonstrates that the heteroatom substitution (O vs. S in the five-membered ring) is a determinant of both tumor incidence and target organ specificity, providing a safety-relevant differentiation parameter for scaffold selection in drug discovery programs.

Carcinogenicity Thiadiazole Safety

Anti-Tubercular Activity of Nitrofuran-1,3,4-oxadiazole Hybrids Against Drug-Sensitive and Multidrug-Resistant M. tuberculosis

Wang et al. (2022) designed and synthesized three series of nitrofuran-1,3,4-oxadiazole hybrids and evaluated them against Mycobacterium tuberculosis H37Rv and a multidrug-resistant clinical isolate (MDR-MTB 16883) [1]. The optimal compound from series 2 demonstrated potent activity against both the drug-sensitive MTB H37Rv strain and the MDR-MTB 16883 clinical isolate, establishing that the nitrofuran-1,3,4-oxadiazole scaffold can overcome resistance mechanisms that compromise first-line anti-TB drugs [1]. Beyond potency, this lead compound displayed a favorable overall profile: low cytotoxicity against mammalian cells, low inhibition of the hERG potassium channel (reducing cardiotoxicity risk), and good oral pharmacokinetics [1]. In a complementary study, Vinogradova et al. (2024) reported that 5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole exhibited an MIC of 3.1 µg/mL against M. tuberculosis H37Rv, while compound 2e from the same series was active against both Gram-positive ESKAPE pathogens and M. tuberculosis [2]. These findings collectively validate the nitrofuran-oxadiazole pharmacophore as a privileged scaffold for anti-TB drug discovery with the potential to address MDR-TB, an area of critical unmet medical need.

Antitubercular MDR-TB Pharmacokinetics

Optimal Application Scenarios for 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization for Anti-Staphylococcal Drug Discovery Targeting MRSA and Nosocomial Pathogens

2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole serves as an optimal starting scaffold for anti-staphylococcal hit-to-lead campaigns. The core scaffold's demonstrated bactericidal activity (MBC/MIC ratio ≤ 2) against multiple S. aureus strains—including those relevant to hospital-acquired infections—combined with MIC values 2- to 32-fold lower than chloramphenicol (4–32 µg/mL vs. 64–128 µg/mL), provides a validated efficacy benchmark [1]. The favorable in silico drug-likeness profile (TPSA 50.6–74.2 Ų, %ABS 74.4–83.4%, Drug Score up to 0.52) supports oral bioavailability, while the differentiated cytotoxicity profile—bactericidal activity against Staphylococcus spp. without L929 fibroblast toxicity—offers a potential therapeutic index advantage over clinical nitrofurans such as nitrofurazone [2][3]. Researchers should prioritize this scaffold when the program goal is to develop orally bioavailable, bactericidal anti-staphylococcal agents with reduced host-cell toxicity.

Anti-Tubercular Drug Discovery for Multidrug-Resistant M. tuberculosis (MDR-MTB)

For anti-TB programs specifically targeting MDR-MTB, 2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole represents a validated privileged scaffold. Derivatives of this chemotype have demonstrated activity against both drug-sensitive MTB H37Rv and the MDR-MTB 16883 clinical isolate, with the additional advantages of low hERG channel inhibition (mitigating cardiotoxicity risk) and favorable oral pharmacokinetics [4]. The scaffold's activity against MDR strains distinguishes it from first-line agents such as isoniazid and rifampicin, which are ineffective against resistant TB. Procurement of this building block is strategically indicated for medicinal chemistry teams constructing nitrofuran-1,3,4-oxadiazole hybrid libraries aimed at identifying backup or follow-on candidates to delamanid and pretomanid with improved safety margins, particularly with respect to QT prolongation risk [4][5].

Scaffold-Hopping from 1,3,4-Thiadiazole to 1,3,4-Oxadiazole for Mitigation of Genotoxic and Carcinogenic Risk

When a drug discovery program has identified anti-infective activity in a 1,3,4-thiadiazole series but encounters carcinogenicity or genotoxicity flags in preclinical safety assessment, 2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole offers a structurally analogous scaffold with a differentiated safety profile. The Cohen et al. (1975) study provides direct comparative carcinogenicity data: the thiadiazole analog N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide induced multi-organ tumors in 50–73% of rats (forestomach, kidney, lung, vasculature), whereas the corresponding oxadiazole derivatives showed 40–60% tumor incidence with a narrower organ distribution predominantly limited to mammary tissue [6]. This O-for-S heteroatom substitution preserves the nitrofuran pharmacophore essential for antibacterial activity while altering the metabolic activation and DNA-reactive intermediate profile that drives carcinogenicity. Medicinal chemistry teams should prioritize the oxadiazole scaffold in scaffold-hopping strategies aimed at decoupling antibacterial efficacy from genotoxic risk [6].

Focused Library Synthesis for Antiprotozoal Drug Discovery (Chagas Disease and Leishmaniasis)

The 5-nitrofuran-2-yl-1,3,4-oxadiazole scaffold has demonstrated antiprotozoal potential, with 3-acetyl-5-(4-butylphenyl)-2-(5-nitrofuran-2-yl)-2,3-dihydro-1,3,4-oxadiazole (4g) showing an IC₅₀ of 8.27 ± 0.42 µM against Trypanosoma cruzi, the causative agent of Chagas disease [7]. This activity, while moderate, is complemented by the scaffold's established antibacterial selectivity profile and in silico drug-likeness parameters. Given that nifurtimox—a clinical nitrofuran used for Chagas disease—carries significant neurotoxicity and gastrointestinal side effect liabilities, the 1,3,4-oxadiazole scaffold offers a structurally distinct starting point for discovering new antiprotozoal agents with potentially improved safety margins. Procurement of 2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole is thus warranted for neglected tropical disease drug discovery programs seeking to diversify beyond existing nitrofuran chemotypes [7].

Quote Request

Request a Quote for 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.